BenchChemオンラインストアへようこそ!

Benz(a)acridine, 5-methyl-

metabolic activation DNA damage hepatoma

Benz(a)acridine, 5-methyl- (CAS 3634-16-0), also designated 5-methylbenzo[a]acridine, is a tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) with molecular formula C18H13N and molecular weight 243.30 g/mol. It belongs to the angular benzacridine class, characterized by a nitrogen heteroatom at position 7 of the benz[a]anthracene framework and a methyl substituent at the meso-anthracenic 5-position.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 3634-16-0
Cat. No. B12642001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)acridine, 5-methyl-
CAS3634-16-0
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3C=C2C4=CC=CC=C14
InChIInChI=1S/C18H13N/c1-12-10-18-16(15-8-4-3-7-14(12)15)11-13-6-2-5-9-17(13)19-18/h2-11H,1H3
InChIKeyWSMHESFYIHFEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenz[a]acridine (CAS 3634-16-0): A Position-Specific Methylated Aza-PAH for Carcinogenesis Research


Benz(a)acridine, 5-methyl- (CAS 3634-16-0), also designated 5-methylbenzo[a]acridine, is a tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) with molecular formula C18H13N and molecular weight 243.30 g/mol . It belongs to the angular benzacridine class, characterized by a nitrogen heteroatom at position 7 of the benz[a]anthracene framework and a methyl substituent at the meso-anthracenic 5-position. This compound is listed in the Fourth Annual Report on Carcinogens (NTP 85-002) as reasonably anticipated to be a human carcinogen and has been employed as a reagent for experimental induction of liver cancer [1]. Unlike its parent benz[a]acridine (IARC Group 3, not classifiable), the 5-methyl substitution confers a distinct carcinogenic activation profile that positions it as a mechanistically informative tool compound within the broader benzacridine family [2].

Why 5-Methylbenz[a]acridine Cannot Be Interchanged with Other Methylbenzacridine Isomers in Carcinogenesis Studies


Methyl-substituted benzacridines cannot be treated as interchangeable carcinogenesis probes because the position of methyl substitution, the angular topology (benz[a] vs. benz[c]), and the resulting metabolic activation pathway are intimately coupled determinants of biological activity [1]. Seminal work by Lacassagne, Buu-Hoï, and colleagues demonstrated that carcinogenicity in angular benzacridines is enhanced by methyl substitution specifically at the meso-anthracenic carbon, with benz[a]acridine and benz[c]acridine isomers exhibiting fundamentally different metabolic fates [2]. Critically, benz[a]acridine derivatives are preferentially inactivated via N-oxidation, whereas benz[c]acridine derivatives undergo bay-region diol-epoxide activation to DNA-damaging species [3]. Consequently, a procurement decision that substitutes 7-methylbenz[c]acridine (a strong carcinogen with 77% tumor incidence in mouse skin) or 12-methylbenz[a]acridine (an inactive isomer) for 5-methylbenz[a]acridine would introduce a completely different mechanistic profile, thereby compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 5-Methylbenz[a]acridine (CAS 3634-16-0) Relative to Closest Analogs


Metabolic Inactivation via N-Oxidation: Benz[a]acridine Derivatives vs. Benz[c]acridine Derivatives in Rat Hepatoma Cells

In a direct comparative genotoxicity study using two rat hepatoma cell lines (H5 expressing cytochrome P-448 and HF1-4 expressing cytochrome P-450), the 3,4-dihydrodiol of benz[a]acridine induced no detectable DNA strand breaks in either cell line, whereas the 3,4-dihydrodiol of benz[c]acridine produced measurable DNA damage in both lines [1]. Furthermore, the anti-diol epoxide of benz[c]acridine was three times more efficient at inducing DNA single-strand breaks in the differentiated HF1-4 line than in the dedifferentiated H5 line, while the benz[a]acridine anti-diol epoxide exhibited the reverse pattern, being more active in H5 cells [1]. These results support the hypothesis that benz[a]acridine and its methylated derivatives are preferentially converted to inactive metabolites via N-oxidation, whereas benz[c]acridine derivatives undergo activating bay-region diol-epoxide formation [1].

metabolic activation DNA damage hepatoma N-oxidation bay-region diol-epoxide

Regulatory Carcinogenicity Classification: 5-Methylbenz[a]acridine vs. Parent Benz[a]acridine

The parent compound benz[a]acridine (CAS 225-11-6) is classified as IARC Group 3 (not classifiable as to its carcinogenicity to humans) due to inadequate evidence from experimental animal studies [1]. The only available carcinogenicity test—a single skin application experiment in mice—was considered insufficient for evaluation [1]. In contrast, 5-methylbenz[a]acridine (CAS 3634-16-0) was listed in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985) as a substance that 'may reasonably be anticipated to be a carcinogen' [2]. This regulatory divergence represents a fundamental difference in the weight-of-evidence assessment between the non-methylated parent and its 5-methyl congener. For comparison, benz[c]acridine is also IARC Group 3 [1], while its 7-methyl derivative is recognized as a strong carcinogen (77% papilloma incidence in mouse skin at 2.5 μmol) [3].

IARC classification NTP Report on Carcinogens regulatory status risk assessment

Meso-Anthracenic Methyl Substitution: Carcinogenic Potency Enhancement in the Benz[a]acridine Series

The classic structure-activity studies of Lacassagne, Buu-Hoï, and colleagues on angular benzacridines established that carcinogenicity is specifically enhanced by methyl substitution at the meso-anthracenic carbon position [1]. In the benz[a]acridine series, position 5 corresponds to this meso-anthracenic site. This SAR principle is further supported by Smith and Seybold (1979), who demonstrated that theoretical reactivity indices representing metabolic activation tendencies correlate with experimentally observed carcinogenic potencies across the methylbenzacridine series [2]. The critical importance of methyl position is underscored by the Croisy-Delcey et al. (1983) finding that 12-methylbenz[a]acridine—methylated at a non-meso position—is an inactive isomer, while 7-methylbenz[c]acridine (methylated at the meso position of the benz[c]acridine scaffold) is a strong carcinogen [3]. This position-dependent activity provides class-level evidence that the 5-methyl substituent confers a distinct carcinogenic activation propensity compared to other monomethylbenz[a]acridine isomers.

structure-activity relationship meso-anthracenic position carcinogenic potency methyl substitution

Experimental Hepatocarcinogenesis: 5-Methylbenz[a]acridine as a Liver-Specific Tumor Induction Agent

5-Methylbenz[a]acridine is specifically designated in the MeSH controlled vocabulary as 'a reagent used mainly to induce experimental liver cancer' [1]. This organ-specific application contrasts with 7-methylbenz[c]acridine, which has been primarily characterized as a skin tumor initiator (77% papilloma incidence, 4.47 tumors/mouse in the mouse skin initiation-promotion protocol at 2.5 μmol topical dose) and a lung/liver tumorigen in newborn mice [2]. The parent benz[a]acridine was inadequately tested by skin application only and showed no conclusive carcinogenic activity [3]. The liver targeting of 5-methylbenz[a]acridine may relate to its metabolic processing via hepatic cytochrome P450 systems, which for benz[a]acridine derivatives preferentially yields N-oxide inactivation products rather than bay-region diol-epoxides [4], potentially generating a distinct spectrum of reactive intermediates in hepatic tissue.

hepatocarcinogenesis experimental liver cancer organ-specific carcinogenesis animal model

DNA Interaction Mode: Covalent Binding Propensity of Benzacridines vs. Simple Acridines

Ferguson and Denny (1991) established in their comprehensive review that simple acridines act primarily as reversible DNA intercalators and frameshift mutagens in bacterial systems, while benzacridines (bearing an additional fused aromatic ring) show little frameshift mutagenic activity but instead interact covalently with DNA following metabolic activation, forming predominantly base-pair substitution mutations [1]. This represents a fundamental mechanistic bifurcation between the acridine and benzacridine classes. Within the benzacridine family, the genotoxic response is further differentiated by angular topology: benz[a]acridine derivatives are preferentially inactivated via N-oxidation, while benz[c]acridine derivatives undergo activating bay-region diol-epoxide formation [2]. 5-Methylbenz[a]acridine thus occupies a unique mechanistic position—it possesses the covalent DNA-binding propensity of the benzacridine class combined with the N-oxidation inactivation pathway characteristic of the benz[a]acridine angular topology.

DNA intercalation covalent DNA binding frameshift mutagenesis base-pair substitution

Physicochemical Property Differentiation: Lipophilicity and Molecular Size Relative to Parent Benz[a]acridine

The introduction of a methyl group at position 5 of benz[a]acridine produces measurable changes in key physicochemical parameters relevant to biological disposition. 5-Methylbenz[a]acridine (C18H13N, MW 243.30, LogP 4.85, PSA 12.89 Ų) differs from the parent benz[a]acridine (C17H11N, MW 229.29, LogP approximately 4.5-4.7, no PSA reported) by an increase of 14 Da in molecular weight and approximately 0.2-0.4 log units in lipophilicity [1]. For comparison, 12-methylbenz[a]acridine (CAS 3340-93-0) has a melting point of 144.5°C , while the estimated melting point range for 5-methylbenz[a]acridine is lower (34-38°C reported by one vendor source). The increased LogP of the 5-methyl derivative relative to its parent suggests enhanced membrane permeability and tissue distribution potential, while the low polar surface area (12.89 Ų) is consistent with efficient passive diffusion across biological membranes.

lipophilicity logP molecular weight polar surface area bioavailability

Optimal Application Scenarios for 5-Methylbenz[a]acridine (CAS 3634-16-0) Based on Verified Differentiation Evidence


Hepatocarcinogenesis Research: Liver-Specific Tumor Induction Studies

5-Methylbenz[a]acridine is the reagent of choice for experimental induction of liver cancer in rodent models, as designated by MeSH and NTP [1]. This liver-specific organotropism differentiates it from 7-methylbenz[c]acridine, which primarily targets skin (77% papilloma incidence at 2.5 μmol) and lung in mouse models [2]. Researchers investigating hepatic cytochrome P450-mediated metabolic activation of aza-PAHs should select this compound because its benz[a]acridine scaffold is preferentially processed via N-oxidation in hepatocyte systems, yielding a distinct metabolite profile from benz[c]acridine derivatives that undergo bay-region diol-epoxide activation [3].

Structure-Activity Relationship (SAR) Studies on Position-Specific Methyl Effects in Chemical Carcinogenesis

5-Methylbenz[a]acridine serves as a critical meso-anthracenic-substituted probe in systematic SAR investigations of angular benzacridine carcinogenicity. The Lacassagne-Buu-Hoï framework establishes that methyl substitution at the meso position enhances carcinogenic activity [1]. By comparing 5-methylbenz[a]acridine (meso-substituted, NTP-anticipated carcinogen) with 12-methylbenz[a]acridine (non-meso-substituted, inactive in mouse bioassay [2]), researchers can experimentally dissect the contribution of substitution position to metabolic activation efficiency, DNA binding, and tumorigenic potency within a single angular topology series.

Metabolic Activation Pathway Studies: N-Oxidation vs. Bay-Region Diol-Epoxide Branching

The differentiated genotoxic response of benz[a]acridine vs. benz[c]acridine derivatives in hepatoma cell lines [1] makes 5-methylbenz[a]acridine an essential tool compound for studies aimed at elucidating the metabolic bifurcation between N-oxidation inactivation and bay-region diol-epoxide activation pathways. This compound, bearing the benz[a]acridine scaffold, is predicted to follow the N-oxidation inactivation route, providing a critical negative-control or comparator baseline when paired with 7-methylbenz[c]acridine (bay-region activation) in gene expression, DNA adductomics, or chemoprevention studies.

Regulatory Toxicology and Environmental Risk Assessment Reference Standard

As a compound listed in the NTP Report on Carcinogens as 'reasonably anticipated to be a human carcinogen' [1], 5-methylbenz[a]acridine provides a defined regulatory reference point distinct from its IARC Group 3 (not classifiable) parent benz[a]acridine [2]. Environmental analytical laboratories and risk assessment programs developing or validating analytical methods for aza-PAHs in air, soil, or water matrices should include 5-methylbenz[a]acridine in their target analyte lists because its regulatory status and liver-specific toxicity profile warrant monitoring priority that may not apply to the non-methylated parent compound [3].

Quote Request

Request a Quote for Benz(a)acridine, 5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.